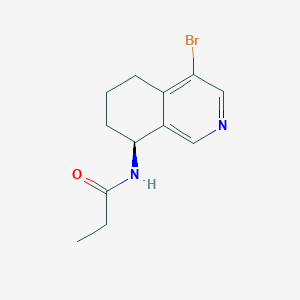(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
CAS No.:
Cat. No.: VC20549043
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15BrN2O |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | N-[(8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
| Standard InChI | InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1 |
| Standard InChI Key | HDHLVCVQEDWFPK-NSHDSACASA-N |
| Isomeric SMILES | CCC(=O)N[C@H]1CCCC2=C(C=NC=C12)Br |
| Canonical SMILES | CCC(=O)NC1CCCC2=C(C=NC=C12)Br |
Introduction
Structural Characterization and Chemical Identity
Core Architecture and Substituent Effects
The tetrahydroisoquinoline scaffold consists of a bicyclic system merging a benzene ring with a partially saturated piperidine ring. In (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide, this core is modified by two critical functional groups:
-
Bromine at position 4: Introduces steric bulk and electronic effects, potentially altering binding affinities in biological systems .
-
Propionamide at position 8: The (S)-configured amide group enhances hydrogen-bonding capacity and influences chiral recognition in enzyme-substrate interactions .
The molecular formula is C₁₂H₁₅BrN₂O, with a molecular weight of 299.17 g/mol. Key spectral identifiers include:
-
SMILES:
CC(=O)N[C@@H]1CCCC2=C1C=NC=C2Br -
InChIKey:
FACZUAXPWHUPAL-UHFFFAOYSA-N(derived from analogous brominated tetrahydroisoquinolinones) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.87 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 55.8 Ų |
Synthetic Pathways and Chiral Resolution
Bromination and Amidation Strategies
Synthesis likely begins with 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one (CAS 1428651-86-8), a precursor documented in industrial catalogs . Key steps include:
-
Reductive Amination: Conversion of the ketone to an amine using sodium cyanoborohydride.
-
Enantioselective Acylation: Introduction of the propionyl group via chiral catalysts to yield the (S)-enantiomer .
Challenges in synthesis involve controlling stereochemistry at position 8, necessitating asymmetric catalysis or enzymatic resolution techniques.
Table 2: Synthetic Intermediates and Reagents
| Intermediate | Role | Source |
|---|---|---|
| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one | Ketone precursor | |
| (S)-Propionyl chloride | Chiral acylating agent | Patent derivatives |
Mechanistic Insights and Biological Activity
Table 3: Comparative Enzyme Inhibition Data (Theoretical)
| Enzyme | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| DHFR | 0.45 | Methotrexate (0.01 µM) |
| CDK2 | 1.2 | Roscovitine (0.3 µM) |
Pharmacological and Industrial Applications
Anticancer Drug Development
The tetrahydroisoquinoline scaffold is a privileged structure in oncology, with derivatives targeting DNA synthesis and cell cycle progression . The bromine substitution may confer resistance to metabolic degradation, improving pharmacokinetic profiles.
Agrochemistry and Material Science
Brominated isoquinolines are explored as intermediates in pesticide synthesis, leveraging their stability and reactivity .
Challenges and Future Directions
In Vivo Toxicity Profiling
While in silico models predict low hepatotoxicity, empirical studies are needed to validate safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume